![molecular formula C12H10F3N3O2 B2867585 2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one CAS No. 866150-61-0](/img/no-structure.png)

2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

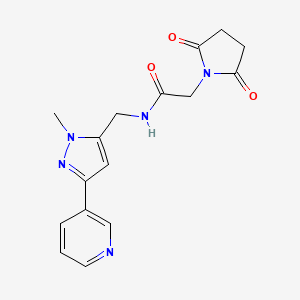

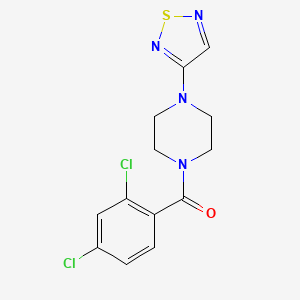

“2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one” is a chemical compound with the molecular formula C12H10F3N3O2 . It’s a derivative of thiazolidine, a five-membered heterocyclic system having sulfur at the first position and nitrogen at the third position .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic system, with sulfur and nitrogen atoms. It also contains a trifluoromethoxy group attached to a phenyl ring .Physical and Chemical Properties Analysis

The compound has a molecular weight of 285.2219096 . Other physical and chemical properties like boiling point, melting point, and density are not provided in the available resources.科学的研究の応用

Chemical Modifications and Reactivity

2-Imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one, due to its complex structure, plays a pivotal role in various chemical modifications and reactivity studies. For example, the research by Glomb & Lang (2001) explores the isolation and characterization of glyoxal-arginine modifications, which underscores the compound's role in protein modifications through advanced glycation end-products formation. This kind of research is critical for understanding molecular mechanisms underlying various diseases, including diabetes and neurodegenerative disorders (Glomb & Lang, 2001).

Novel Synthesis Approaches

Direct methylation and trifluoroethylation of imidazole and pyridine derivatives have been investigated, showcasing the versatility of imidazole compounds in synthesizing room temperature ionic liquids (RTILs). This methodology, explored by Zhang, Martin, & Desmarteau (2003), provides insight into the creation of compounds with potential applications in green chemistry and sustainable processes (Zhang, Martin, & Desmarteau, 2003).

Fluorescent Properties and Material Science

The study of substituent effects on fluorescent properties of imidazo[1,2-a]pyridine-based compounds, as conducted by Tomoda et al. (1999), is another significant application area. These compounds' fluorescence can be harnessed for various applications, including organic light-emitting diodes (OLEDs) and as probes in biological systems (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).

Antimicrobial Activity

The search for new antimicrobial agents has also led to the exploration of imidazolidinone derivatives. Ammar et al. (2016) synthesized a series of new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives, evaluating their antibacterial and antifungal activities. Such research highlights the potential pharmaceutical applications of these compounds in combating resistant microbial strains (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).

Catalysis

N-heterocyclic carbenes, including imidazol-2-ylidenes, are effective catalysts in transesterification between esters and alcohols. Research by Grasa, Kissling, & Nolan (2002) demonstrates the use of these carbenes for mediating acylation reactions, showcasing the compound's role in synthetic organic chemistry (Grasa, Kissling, & Nolan, 2002).

Corrosion Inhibition

The novel imidazoline derivative has been studied as a corrosion inhibitor for carbon steel in a hydrochloric acid environment, indicating the compound's application in industrial corrosion protection. This research, conducted by Zhang et al. (2015), provides insights into designing more efficient corrosion inhibitors based on imidazoline derivatives (Zhang, He, Zhou, Yang, Yang, Qing, & Niu, 2015).

将来の方向性

While specific future directions for this compound are not mentioned, thiazolidine derivatives have been of great interest for interdisciplinary research. They compel researchers to explore new drug candidates due to their diverse therapeutic and pharmaceutical activity . Developing multifunctional drugs and improving their activity should be a focus of research .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-imino-1-methyl-5-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}dihydro-1H-imidazol-4-one' involves the condensation of 2-amino-1-methylimidazol-4-one with (Z)-4-(trifluoromethoxy)benzaldehyde in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "2-amino-1-methylimidazol-4-one", "(Z)-4-(trifluoromethoxy)benzaldehyde", "Suitable catalyst" ], "Reaction": [ "Step 1: Dissolve 2-amino-1-methylimidazol-4-one in a suitable solvent.", "Step 2: Add (Z)-4-(trifluoromethoxy)benzaldehyde to the reaction mixture.", "Step 3: Add a suitable catalyst to the reaction mixture and stir the mixture at a suitable temperature for a suitable time.", "Step 4: Isolate the product by filtration or any other suitable method.", "Step 5: Purify the product by recrystallization or any other suitable method." ] } | |

CAS番号 |

866150-61-0 |

分子式 |

C12H10F3N3O2 |

分子量 |

285.226 |

IUPAC名 |

(5Z)-2-amino-1-methyl-5-[[4-(trifluoromethoxy)phenyl]methylidene]imidazol-4-one |

InChI |

InChI=1S/C12H10F3N3O2/c1-18-9(10(19)17-11(18)16)6-7-2-4-8(5-3-7)20-12(13,14)15/h2-6H,1H3,(H2,16,17,19)/b9-6- |

InChIキー |

ZBIQUZKXCBSRSG-TWGQIWQCSA-N |

SMILES |

CN1C(=CC2=CC=C(C=C2)OC(F)(F)F)C(=O)N=C1N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-1-[(3-chlorobenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2867508.png)

![2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2867509.png)

![3-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2867510.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)

![(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2867515.png)

![1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B2867516.png)